molecular formula C31H40O11 B15130019 9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A

9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A

Cat. No.: B15130019
M. Wt: 588.6 g/mol
InChI Key: VXDWKDPOYAZLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A is a diterpenoid compound extracted from the stem barks of Taxus baccata L. cv. stricta

Preparation Methods

The compound is typically extracted from natural sources, specifically the stem barks of Taxus baccata L. cv. stricta. The extraction process involves several steps, including solvent extraction, purification, and crystallization. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.

Chemical Reactions Analysis

9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard and natural product for various analytical techniques. In biology, it is studied for its potential biological activities, including anticancer properties. In medicine, it is explored for its potential therapeutic applications, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of 9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include other diterpenoids extracted from Taxus species, such as paclitaxel and docetaxel. These compounds share some structural similarities but differ in their specific chemical modifications and biological activities.

Properties

IUPAC Name

[6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDWKDPOYAZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.